Pyridazine vs. Pyrimidine Core: Functional Switch from Inactive/Agonist to D₂ Antagonist
The patent protects 4-aryl-6-piperazin-1-yl-3-substituted-pyridazines specifically because replacing the pyrimidine core of earlier lead compounds with a pyridazine ring converted compounds that were either inactive or behaved as agonists at the D₂ receptor into potent antagonists [1]. This functional switch is a qualitative, class-level differentiator that cannot be replicated by pyrimidine-containing analogs such as N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine. Quantitative binding data for the target compound itself remain proprietary, but the patent describes representative pyridazine examples with D₂ Ki values in the low nanomolar range (e.g., < 10 nM), whereas corresponding pyrimidine analogs showed no significant displacement of [³H]spiperone at concentrations up to 1 µM [1].
| Evidence Dimension | D₂ receptor antagonism (functional switch vs. inactivity/agonism) |
|---|---|
| Target Compound Data | Pyridazine scaffold confers D₂ antagonism (representative examples: Ki < 10 nM in [³H]spiperone binding assays) [1] |
| Comparator Or Baseline | Pyrimidine analogs: inactive or agonist-like; no significant displacement of [³H]spiperone at ≤ 1 µM |
| Quantified Difference | >100-fold improvement in binding affinity upon pyridazine-for-pyrimidine replacement [1] |
| Conditions | Recombinant human D₂L receptor binding assay, [³H]spiperone radioligand, reported in US 20170022181 A1 patent examples [1] |
Why This Matters
This defines the pyridazine core as a critical pharmacophore for D₂ antagonism, eliminating pyrimidine-based isosteres as viable procurement alternatives.
- [1] Macdonald GJ et al. FAST DISSOCIATING DOPAMINE 2 RECEPTOR ANTAGONISTS. US Patent 20170022181 A1, 2017. View Source
